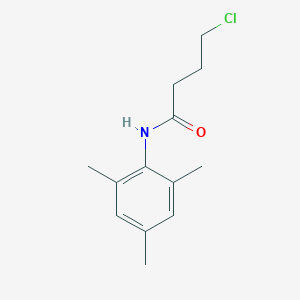
4-chloro-N-(2,4,6-trimethylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2,4,6-trimethylphenyl)butanamide is a chemical compound with the molecular formula C13H18ClNO and a molecular weight of 239.74 g/mol . It is also known by its IUPAC name, 4-chloro-N-mesitylbutanamide . This compound is characterized by the presence of a chloro group, a butanamide backbone, and a mesityl group (2,4,6-trimethylphenyl) attached to the nitrogen atom.
Preparation Methods
The synthesis of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide typically involves the reaction of 4-chlorobutyryl chloride with 2,4,6-trimethylaniline under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-chloro-N-(2,4,6-trimethylphenyl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction:
Scientific Research Applications
4-chloro-N-(2,4,6-trimethylphenyl)butanamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound may be used in studies involving enzyme inhibition or protein binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide is not well-documented. based on its structure, it may interact with biological molecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific molecular targets and pathways involved would depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-(2,4,6-trimethylphenyl)butanamide include:
4-chloro-N-(2,4,6-trimethylphenyl)acetamide: Differing by the length of the carbon chain.
4-chloro-N-(2,4,6-trimethylphenyl)propionamide: Differing by the length of the carbon chain.
4-chloro-N-(2,4,6-trimethylphenyl)benzamide: Differing by the presence of a benzene ring instead of a butane chain.
These compounds share similar structural features but differ in their chemical and physical properties, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
4-chloro-N-(2,4,6-trimethylphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9-7-10(2)13(11(3)8-9)15-12(16)5-4-6-14/h7-8H,4-6H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSHBNHLTMDYRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCCCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395318 |
Source


|
| Record name | 4-Chloro-N-(2,4,6-trimethylphenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121513-35-7 |
Source


|
| Record name | 4-Chloro-N-(2,4,6-trimethylphenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
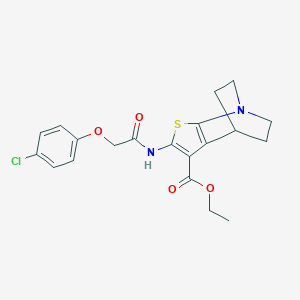
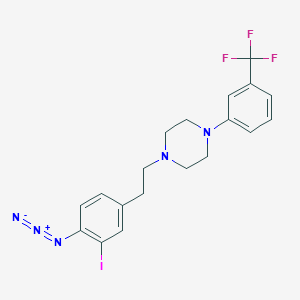
![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)
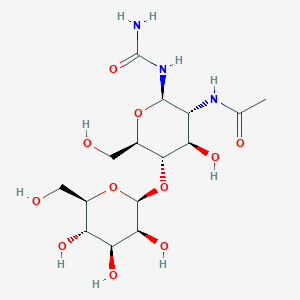

![Furo[2,3-c]pyridine-3-carbonitrile](/img/structure/B38808.png)
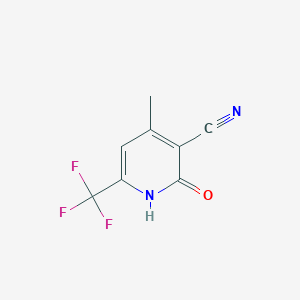
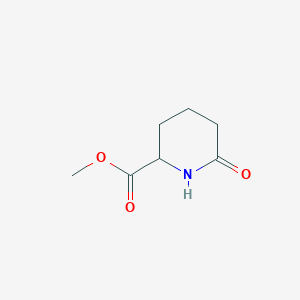
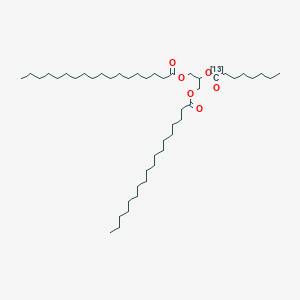
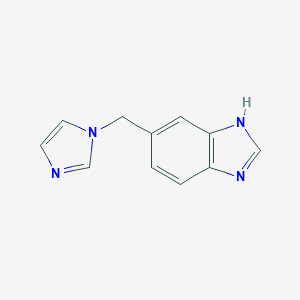
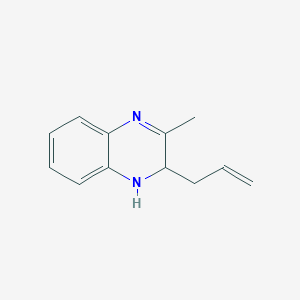
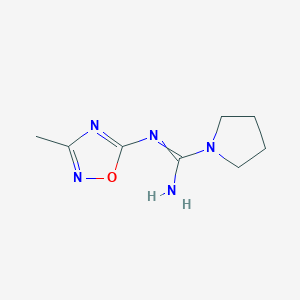
![2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate](/img/structure/B38822.png)
